Cas no 77344-70-8 (1-(2-bromo-5-methylphenyl)ethanone)
1-(2-bromo-5-methylphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromo-5-methylphenyl)ethanone
- 1-(2-Brom-5-methyl-phenyl)-aethanon
- 1-(2-bromo-5-methyl-phenyl)-ethanone
- 6-Brom-3-methyl-acetophenon
- AC1L86KD
- NSC405624
- QC-3351
- SureCN136961
- WT-131232
- EN300-1894858
- MFCD11695376
- AKOS000299228
- AS-30592
- NSC 405624
- CHEMBL4642120
- NSC-405624
- AB90435
- CDA34470
- DTXSID30324064
- 77344-70-8
- CS-0188433
- 1-(2-bromo-5-methylphenyl)ethan-1-one
- SCHEMBL136961
- 1-(2-bromo-5-methylphenyl)ethanone
-
- MDL: MFCD11695376
- Inchi: 1S/C9H9BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3
- InChI Key: GNWZVFXHHVJNIP-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)C=C1C(C)=O
Computed Properties
- Exact Mass: 211.98367
- Monoisotopic Mass: 211.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.388
- Melting Point: Not available
- Boiling Point: 276.6°C at 760 mmHg
- Flash Point: 83.6°C
- Refractive Index: 1.548
- PSA: 17.07
- LogP: 2.96010
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(2-bromo-5-methylphenyl)ethanone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-bromo-5-methylphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814720-10mg |
1-(2-bromo-5-methylphenyl)ethanone |
77344-70-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814720-50mg |
1-(2-bromo-5-methylphenyl)ethanone |
77344-70-8 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B814720-100mg |
1-(2-bromo-5-methylphenyl)ethanone |
77344-70-8 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Apollo Scientific | OR300388-250mg |
1-(2-Bromo-5-methylphenyl)ethan-1-one |
77344-70-8 | 250mg |
£45.00 | 2025-02-19 | ||
| Apollo Scientific | OR300388-1g |
1-(2-Bromo-5-methylphenyl)ethan-1-one |
77344-70-8 | 1g |
£270.00 | 2023-04-23 | ||
| Chemenu | CM387384-50mg |
1-(2-bromo-5-methylphenyl)ethanone |
77344-70-8 | 95%+ | 50mg |
$121 | 2022-06-10 | |
| Chemenu | CM387384-100mg |
1-(2-bromo-5-methylphenyl)ethanone |
77344-70-8 | 95%+ | 100mg |
$163 | 2022-06-10 | |
| Chemenu | CM387384-250mg |
1-(2-bromo-5-methylphenyl)ethanone |
77344-70-8 | 95%+ | 250mg |
$245 | 2022-06-10 | |
| abcr | AB445179-500 mg |
1-(2-Bromo-5-methylphenyl)ethanone; min. 95% |
77344-70-8 | 500MG |
€419.00 | 2022-03-02 | ||
| abcr | AB445179-250 mg |
1-(2-Bromo-5-methylphenyl)ethanone, min. 95%; . |
77344-70-8 | 250MG |
€202.60 | 2023-07-18 |
1-(2-bromo-5-methylphenyl)ethanone Suppliers
1-(2-bromo-5-methylphenyl)ethanone Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-(2-bromo-5-methylphenyl)ethanone
Introduction to 1-(2-bromo-5-methylphenyl)ethanone (CAS No. 77344-70-8)
1-(2-bromo-5-methylphenyl)ethanone, with the chemical formula C9H9BrO, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 77344-70-8, has garnered attention due to its versatile applications in the development of various chemical entities. The presence of both bromine and methyl substituents on the benzene ring imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.
The structural features of 1-(2-bromo-5-methylphenyl)ethanone contribute to its utility in multiple domains, particularly in medicinal chemistry and agrochemical research. The bromo group at the ortho position relative to the methyl substituent enhances its participation in electrophilic aromatic substitution reactions, while the ketone moiety provides a site for further functionalization. These characteristics make it a cornerstone in the synthesis of more complex molecules.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from aromatic ketones. The compound 1-(2-bromo-5-methylphenyl)ethanone has been extensively studied for its potential in generating bioactive molecules. Its role as a precursor in the synthesis of pharmacophores has been highlighted in several cutting-edge studies.
One notable area of research involves the use of 1-(2-bromo-5-methylphenyl)ethanone in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its efficacy in generating inhibitors that interact with enzymes involved in cancer progression. The bromine atom's reactivity allows for further derivatization, enabling chemists to fine-tune the properties of these inhibitors for improved selectivity and potency.
The pharmaceutical industry has also explored the applications of this compound in designing novel antimicrobial agents. The unique structural motif of 1-(2-bromo-5-methylphenyl)ethanone has been leveraged to create molecules with enhanced activity against resistant bacterial strains. Researchers have reported promising results in preclinical trials, where derivatives of this compound have shown significant antibacterial properties.
Beyond pharmaceuticals, 1-(2-bromo-5-methylphenyl)ethanone finds utility in agrochemical formulations. Its incorporation into pesticide and herbicide molecules has led to the development of more effective and environmentally friendly solutions. The ability to modify its structure allows for tailoring its biological activity to target specific pests while minimizing ecological impact.
The synthetic methodologies involving 1-(2-bromo-5-methylphenyl)ethanone have also seen significant advancements. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have expanded the toolkit available for chemists working with this compound. These innovations have not only streamlined synthetic routes but also opened new avenues for molecular diversification.
The versatility of 1-(2-bromo-5-methylphenyl)ethanone is further underscored by its role in material science research. Researchers have utilized this compound as a building block for developing advanced materials with unique properties. For example, its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical strength.
In conclusion, 1-(2-bromo-5-methylphenyl)ethanone (CAS No. 77344-70-8) is a multifaceted compound with broad applications across various scientific disciplines. Its structural features and reactivity make it an indispensable tool for synthetic chemists and researchers working on drug discovery, agrochemicals, and advanced materials. As research continues to evolve, it is likely that new applications and derivatives of this compound will emerge, further solidifying its importance in modern chemistry.
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